molecular formula C9H14O2S B13342907 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13342907
M. Wt: 186.27 g/mol
InChI Key: SBBUUZSGESJNMP-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27 g/mol This compound is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group and a carboxylic acid functional group The unique spiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)spiro[2One common approach is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions.

Industrial Production Methods

While specific industrial production methods for 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale cycloaddition reactions, followed by functional group modifications to introduce the desired substituents.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The ethylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic framework also provides conformational rigidity, which can enhance the compound’s stability and specificity in interactions with molecular targets.

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

5-ethylsulfanylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C9H14O2S/c1-2-12-9(7(10)11)5-8(6-9)3-4-8/h2-6H2,1H3,(H,10,11)

InChI Key

SBBUUZSGESJNMP-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC2(C1)CC2)C(=O)O

Origin of Product

United States

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